

DFT studies comparing reaction pathways of propylene on different metal surfaces

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Navigating Propylene's Reactivity: A DFT-Guided Comparison of Metal Surfaces

A deep dive into the reaction pathways of **propylene** on various metal surfaces, leveraging Density Functional Theory (DFT) studies to elucidate the intricate mechanisms of epoxidation, dehydrogenation, and hydroformylation. This guide offers researchers, scientists, and drug development professionals a comparative analysis of catalytic performance, supported by quantitative data and detailed computational protocols.

The catalytic conversion of **propylene** into valuable chemicals is a cornerstone of the chemical industry. The precise outcome of these reactions is highly dependent on the nature of the metallic catalyst employed. Understanding the underlying reaction mechanisms at the atomic level is paramount for the rational design of more efficient and selective catalysts. Density Functional Theory (T) has emerged as a powerful tool to unravel these complex reaction pathways, providing invaluable insights into adsorption energies, transition states, and reaction energetics.

This guide synthesizes findings from several DFT studies to compare the reaction pathways of **propylene** on different metal surfaces, focusing on three key transformations: epoxidation, dehydrogenation, and hydroformylation.

Propylene Epoxidation: A Tale of Two Pathways on Coinage Metals

The selective oxidation of **propylene** to **propylene** oxide (PO) is a significant industrial process. DFT studies have been instrumental in mapping the reaction landscape on coinage metal surfaces, particularly Silver (Ag), Copper (Cu), and Gold (Au). Two primary competing pathways have been identified: the allylic hydrogen stripping (AHS) route, which typically leads to the formation of acrolein, and the desired oxametallacycle (OMMP) pathway that yields **propylene** oxide.^{[1][2]}

The preference for one pathway over the other is intricately linked to the electronic properties of the metal surface and the basicity of surface oxygen species. For instance, on a pure Ag₂O(111) surface, the AHS route is generally favored.^[2] However, doping the silver oxide surface with copper can alter the product selectivity. On a Cu-doped Ag₂O(111) surface, the surface oxygen exhibits lower basicity, which favors the OMMP route and enhances the selectivity towards **propylene** oxide.^[2] Conversely, doping with gold increases the basicity of the surface oxygen, further promoting the AHS pathway.^[2]

Studies on copper-based catalysts have revealed a strong dependence on the crystal facet. For instance, DFT calculations have shown that the CuO(100) surface is more active for **propylene** partial oxidation than the CuO(111) surface, with lower activation barriers for the desired reaction pathways.^[3]

Comparative Energetics for Propylene Epoxidation

Reaction Step	Catalyst Surface	Adsorption Energy (eV)	Activation Barrier (eV)	Reference
Propylene Adsorption	Ag(111)	-0.77 (top mode)	-	[4]
Propylene Adsorption	Ag(111)	-0.21 (bridge mode)	-	[4]
Propylene Adsorption with O	Ag(111)	-0.87	-	[4]
OMMP Formation	Cu ₂ O(001)	-	No barrier	[5]
OMMP Formation	CuO(001)	-	0.56 (13 kcal/mol)	[5]

Propylene Dehydrogenation: Activating the C-H Bond on Transition Metals

Propylene dehydrogenation to produce valuable intermediates is another critical industrial reaction. Platinum (Pt)-based catalysts are widely studied for their efficacy in C-H bond activation. DFT studies have shown that the structure of the platinum surface plays a crucial role in its catalytic activity and selectivity. Stepped Pt surfaces, such as Pt(211), exhibit significantly lower energy barriers for the initial C-H bond cleavage in propane (a proxy for **propylene** activation) compared to flat surfaces like Pt(111) (0.25–0.35 eV on Pt(211) vs. 0.65–0.75 eV on Pt(111)).[6] However, these highly active step sites can also promote undesired side reactions like deep dehydrogenation and coking, thus reducing the selectivity towards the desired product.[6]

Systematic DFT studies on a range of close-packed transition metal surfaces have been conducted for propane dehydrogenation, providing insights applicable to **propylene**. These studies have calculated the formation energies of various adsorbates and transition states on Cu, Ag, Ni, Pt, Pd, Co, Rh, Ir, Ru, Re, and Os surfaces.[7]

Comparative Energetics for Propane Dehydrogenation (as a proxy for Propylene C-H activation)

Metal Surface	First C-H Activation Barrier (eV)	Reference
Pt(111)	0.65-0.75	[6]
Pt(211)	0.25-0.35	[6]

Propylene Hydroformylation: A Look at Rhodium and Cobalt Catalysts

Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond of **propylene**, is a key process for the production of aldehydes. Rhodium (Rh) and Cobalt (Co) are the most common metals used in industrial hydroformylation. DFT calculations have been employed to understand the reaction mechanism and the origin of the high activity and selectivity of these catalysts.

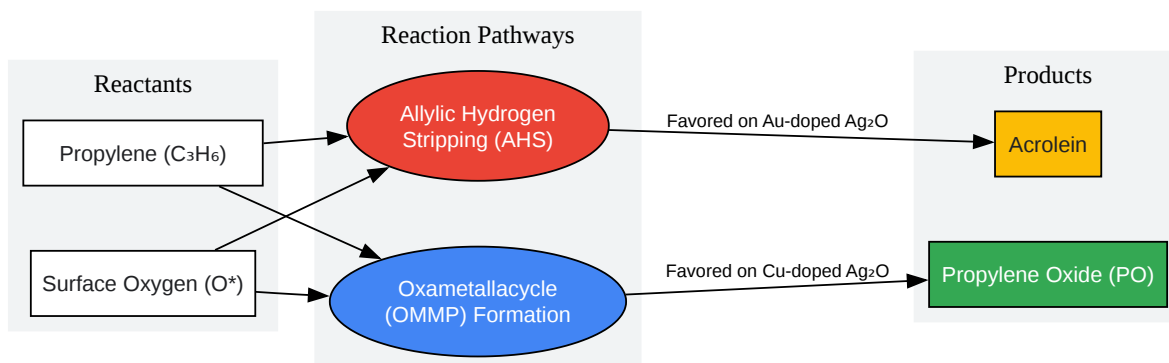
On CoO-supported Rh single-atom catalysts, DFT calculations have revealed the adsorption energies of reactants, with CO exhibiting the highest adsorption energy of -1.41 eV.[8] The reaction proceeds through a series of steps involving the co-adsorption of reactants, formation of key intermediates, and subsequent product formation.[9] Recent studies on Rh cluster catalysts have shown a five-fold increase in turnover frequency for **propylene** hydroformylation compared to single-atom catalysts.[10] Theoretical calculations suggest that these Rh clusters possess optimal CO adsorption energies, which facilitates the overcoming of the energy barrier for the rate-determining CO insertion step.[10]

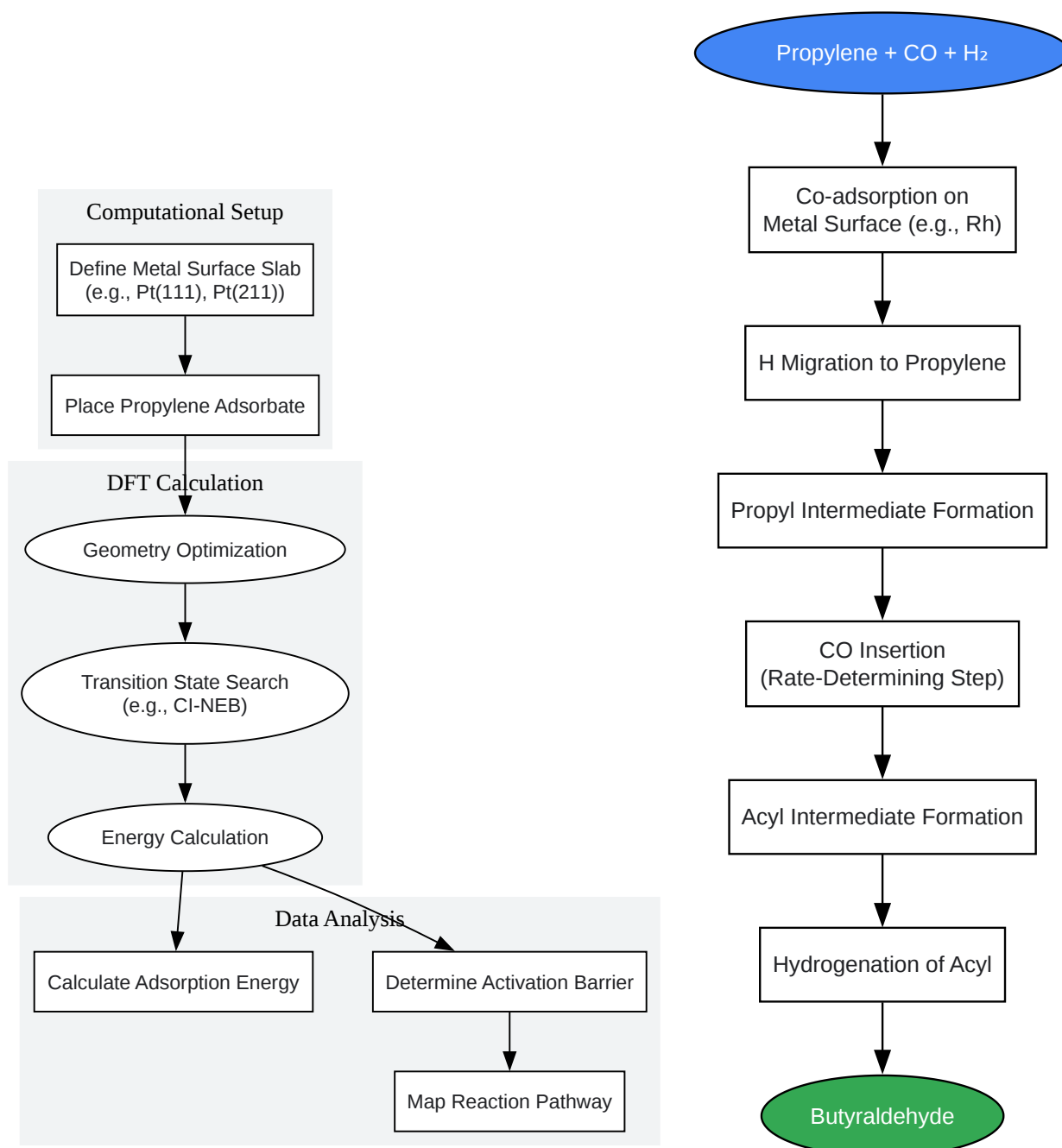
Adsorption Energies on Rh₁/CoO for Propylene Hydroformylation

Adsorbate	Adsorption Energy (eV)	Reference
CO	-1.41	[8]

Visualizing the Reaction Pathways

To better illustrate the complex relationships and sequences of events in these catalytic reactions, the following diagrams have been generated using the DOT language.





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References

- 1. Effect of Cu/Au for propylene epoxidation over the Ag₂O(111) surface: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Reactive Force Field Development for Propane Dehydrogenation on Platinum Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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